molecular formula C16H16N2O6 B2753852 3,5-dimethoxy-N-(4-methoxy-2-nitrophenyl)benzamide CAS No. 313405-06-0

3,5-dimethoxy-N-(4-methoxy-2-nitrophenyl)benzamide

Cat. No. B2753852
M. Wt: 332.312
InChI Key: WKQWZDLFCWLZDC-UHFFFAOYSA-N
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Description

3,5-dimethoxy-N-(4-methoxy-2-nitrophenyl)benzamide is a benzamide derivative . Benzamides are a significant class of amide compounds that have been widely used in various industries such as medical, industrial, biological, and potential drug industries . They are found in various natural products in organic chemistry .


Synthesis Analysis

Benzamide derivatives have been synthesized by the interaction of aniline derivatives that carry electron-donating groups (anisidines, toluidines) and acyl chlorides (2,3-di-methoxybenzoyl chloride and 3-acetoxy-2-methylbenzoyl chloride) in a slightly basic medium .


Molecular Structure Analysis

In the title compound, the benzene rings are nearly coplanar, making a dihedral angle . An intramolecular N—H O hydrogen bond occurs between the imino and methoxy groups . In the crystal, weak C— H O hydrogen bonds link the molecules into supramolecular chains propagating along the a-axis direction .


Physical And Chemical Properties Analysis

The molecular formula of 3,5-dimethoxy-N-(4-methoxy-2-nitrophenyl)benzamide is C16H16N2O6 and its molecular weight is 332.31 .

Scientific Research Applications

Synthesis and Chemical Applications

  • The compound has been utilized in the synthesis of Gefitinib, an anticancer drug. A study demonstrated its transformation during the synthesis process, highlighting its role in pharmaceutical manufacturing (Jin et al., 2005).
  • Another research focused on the synthesis of 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide, indicating the compound's versatility in creating novel chemical structures (Bhaskar et al., 2019).

Biological and Pharmacological Research

  • A study showed that 3,5-Dimethoxy-(4-methoxyphenyl)benzamide suppresses adipogenesis in 3T3-L1 cells. This suggests its potential as an anti-obesity substance (Hwang et al., 2014).
  • Research into N-substituted benzamides, including variations of this compound, has explored their potential as corrosion inhibitors for mild steel, showing their application in industrial settings (Mishra et al., 2018).
  • The compound was also part of a study seeking potential amoebicides, although it did not show significant activity in this regard (Misra & Saxena, 1976).

Other Applications

  • It has been used in the synthesis of amorfrutins A and B, as well as in the evaluation of their cytotoxicity, indicating its role in the development of potential cancer therapeutics (Brandes et al., 2020).

properties

IUPAC Name

3,5-dimethoxy-N-(4-methoxy-2-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O6/c1-22-11-4-5-14(15(9-11)18(20)21)17-16(19)10-6-12(23-2)8-13(7-10)24-3/h4-9H,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKQWZDLFCWLZDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CC(=CC(=C2)OC)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dimethoxy-N-(4-methoxy-2-nitrophenyl)benzamide

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